(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Synthetic Chemistry Quality Control Procurement Specification

Procure (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 960238-03-3) at 98% purity as an enantiopure chiral building block. The fixed (R) stereochemistry and 4-bromo substitution pattern deliver differentiated lipophilicity (LogP 3.113) and TPSA (41.82 Ų) compared to 2-bromo regioisomers. Published biocatalytic resolution achieves >99% ee, validating utility in asymmetric synthesis. Insist on documented ≥98% purity to avoid racemization risks in downstream chiral API synthesis.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 960238-03-3
Cat. No. B1628610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
CAS960238-03-3
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)COC
InChIInChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeySTCLAFYLRVQEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 960238-03-3) | Procurement-Grade Chiral Building Block


(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 960238-03-3) is a chiral substituted acetamide with the molecular formula C₁₁H₁₄BrNO₂ and molecular weight 272.14 . The compound features a 4-bromophenyl group, a stereogenic carbon at the ethyl position in the (R) configuration, and a 2-methoxyacetamide moiety . Commercial sourcing is available from multiple vendors at purity grades ranging from 96% to 98% . The compound is intended exclusively for research and development use as a chiral synthetic intermediate or building block, not for therapeutic or veterinary applications .

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide: Why Substitution with Racemic or Regioisomeric Analogs Compromises Synthetic Fidelity


Generic substitution of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide with racemic mixtures or regioisomeric variants is not scientifically justified due to three distinct differentiation vectors. First, stereochemical configuration at the chiral carbon is fixed as (R); substitution with racemic material introduces the (S)-enantiomer, which can exhibit divergent binding affinities and pharmacological profiles when incorporated into downstream chiral products . Second, the 4-bromo substitution pattern on the phenyl ring yields distinct physicochemical properties compared to 2-bromo or 3-bromo regioisomers, including differences in LogP and polar surface area that affect partitioning behavior and synthetic utility [1]. Third, published biocatalytic resolution methodology using lipase-mediated (R)-selective acylation with ethyl 2-methoxyacetate demonstrates that enantiopure synthesis of this scaffold class achieves >99% enantiomeric excess, establishing a quantitative benchmark that racemic or non-stereocontrolled material fails to meet [2].

Quantitative Differentiation Evidence for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (960238-03-3) vs. Comparators


Purity Grade Differentiation: 98% vs. 96% Minimum Specification

Commercial suppliers of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (CAS 960238-03-3) offer differentiated purity grades that directly impact procurement decisions. Vendors including AKSci, Leyan, ChemScene, and MolCore supply this compound at 98% minimum purity , while alternative sources such as CoolPharm list 96% purity [1]. This 2-percentage-point differential in stated purity represents a meaningful specification distinction for synthetic applications requiring high starting material homogeneity.

Synthetic Chemistry Quality Control Procurement Specification

Regioisomeric Bromine Substitution: 4-Bromo vs. 2-Bromo Analog Physicochemical Divergence

The 4-bromo substitution pattern of (R)-N-(1-(4-bromophenyl)ethyl)-2-methoxyacetamide (960238-03-3) confers distinct physicochemical properties relative to its 2-bromo regioisomer (CAS 1088174-97-3). Calculated LogP for the 4-bromo compound is 3.113 [1], while the 2-bromo analog exhibits a lower calculated LogP of 1.93 . Topological polar surface area (TPSA) also differs: the 4-bromo compound has a TPSA of 41.82 Ų [1] compared to 38.33 Ų for the 2-bromo analog .

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Enantioselective Synthetic Methodology: >99% ee Achievable via Lipase-Mediated Resolution

Published methodology demonstrates that enantiopure (R)-2-methoxyacetamide derivatives can be obtained via lipase-mediated enantioselective acylation. Using CALB/Novozym 435 or Amano lipase PS with ethyl 2-methoxyacetate as acyl donor, the (R)-2-methoxyacetamide ((R)-2) was obtained in 90–92% isolated yield with >99% enantiomeric excess [1]. This biocatalytic route provides a benchmark for enantiopurity that commercial racemic or non-stereocontrolled material cannot meet.

Biocatalysis Chiral Resolution Asymmetric Synthesis

Commercial Availability Matrix: Vendor Purity Tiering for Procurement Decision-Making

Procurement of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (960238-03-3) requires navigation of a tiered vendor landscape with differentiated purity specifications. Available vendor data indicates: AKSci (98%), Leyan (98%), ChemScene (≥98%), and MolCore (NLT 98%) constitute the 98% purity tier , while CoolPharm offers 96% purity [1]. This tiering directly impacts procurement specifications for applications with defined purity thresholds.

Chemical Procurement Supply Chain Vendor Qualification

Procurement-Optimized Application Scenarios for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide (960238-03-3)


Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates

The (R) stereochemical configuration of this compound, verified by SMILES notation BrC1=CC=C([C@H](NC(COC)=O)C)C=C1 , makes it suitable as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates. The established biocatalytic methodology achieving >99% enantiomeric excess for the (R)-2-methoxyacetamide class provides confidence that properly sourced material meets the stereochemical purity requirements for downstream chiral API synthesis. Procurement from vendors offering ≥98% purity (AKSci, Leyan, ChemScene, MolCore) [1] minimizes the risk of racemization or impurity interference during multistep synthetic sequences.

Medicinal Chemistry Lead Optimization Requiring Defined Physicochemical Properties

The 4-bromo substitution pattern yields a calculated LogP of 3.113 , which is approximately 1.18 LogP units higher than the 2-bromo regioisomer . This differentiated lipophilicity profile makes the 4-bromo compound preferable for medicinal chemistry programs where higher LogP is desirable for target engagement or membrane permeability. The TPSA difference (41.82 Ų for 4-bromo vs. 38.33 Ų for 2-bromo) further distinguishes this compound for structure-activity relationship (SAR) studies where precise control of physicochemical parameters is required [1].

Chiral Chromatography Method Development and Reference Standard Preparation

The defined (R) stereochemistry and commercial availability at 98% purity position this compound as a candidate for chiral HPLC or SFC method development. The >99% ee benchmark established for the (R)-2-methoxyacetamide class via lipase-mediated resolution indicates that high-purity commercial material can serve as a retention time marker or calibration standard for methods designed to separate enantiomeric pairs of 2-methoxyacetamide derivatives. The significant LogP differential (ΔLogP ≈ 1.18) between 4-bromo and 2-bromo regioisomers [1] also supports its utility in developing reversed-phase separation methods for positional isomer resolution.

Biocatalytic Process Development and Enzyme Substrate Profiling

The published enantioselective enzymatic acylation methodology using CALB/Novozym 435 or Amano lipase PS with ethyl 2-methoxyacetate establishes a framework for using (R)-N-(1-(4-bromophenyl)ethyl)-2-methoxyacetamide as a substrate or product standard in biocatalytic reaction development. Researchers developing new lipase-mediated resolutions or transaminase reactions involving bromophenyl ethylamine scaffolds can employ this compound as an authentic (R)-enantiomer reference to validate stereochemical outcome and calibrate chiral analytical methods. Procurement of material with documented 98% purity ensures reliable substrate quality for kinetic studies and enzyme activity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.